REACTION_CXSMILES
|
Br[C:2]1(Br)[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[N:4]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:3]1=[O:17]>[Pd].C(O)C>[C:11]1([N:4]2[C:5]3=[N:6][CH:7]=[CH:8][CH:9]=[C:10]3[CH2:2][C:3]2=[O:17])[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1
|
Name
|
3,3-dibromo-1-phenyl-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one
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Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
BrC1(C(N(C2=NC=CC=C21)C2=CC=CC=C2)=O)Br
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
to stir under a hydrogen atmosphere at atmospheric pressure for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered through a pad of hyflo
|
Type
|
WASH
|
Details
|
washing the cake well with ethanol
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1C(CC=2C1=NC=CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |